1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine
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Overview
Description
1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine is a complex organic compound with a unique structure that combines cyclopentyl, furan, sulfonyl, and azetidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the furan-2-ylmethyl sulfonyl azetidinone intermediate, which is then coupled with a cyclopentyl group under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the sulfonyl group can produce a sulfide derivative.
Scientific Research Applications
1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1-(4-Chlorophenyl)cyclopentyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
- (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Uniqueness
1-cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.
Biological Activity
1-Cyclopentanecarbonyl-3-[(furan-2-yl)methanesulfonyl]azetidine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopentanecarbonyl group and a furan ring attached to a methanesulfonyl moiety, which contributes to its biological activity. Its molecular formula is C12H15N3O4S with a molecular weight of approximately 287.33 g/mol.
Mechanisms of Biological Activity
This compound exhibits various biological activities, primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that play critical roles in cellular signaling pathways, potentially affecting cancer cell proliferation.
- Modulation of Receptor Activity : It may interact with various receptors, influencing pathways related to inflammation and apoptosis.
Pharmacological Properties
The pharmacological profile includes:
Property | Description |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under physiological conditions |
Bioavailability | Moderate, with potential for optimization |
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Anticancer Activity : Research indicates that derivatives with similar structures exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. For instance, a study on azetidine derivatives demonstrated their ability to inhibit tumor growth in xenograft models .
- Anti-inflammatory Effects : Compounds featuring furan and sulfonamide groups have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. A related study reported that such compounds effectively reduced inflammation markers in animal models .
- Neuroprotective Properties : Some derivatives have been studied for neuroprotective effects, suggesting that they could mitigate neuronal damage in conditions like Alzheimer's disease. This is attributed to their ability to cross the blood-brain barrier and modulate neuroinflammatory responses .
Properties
IUPAC Name |
cyclopentyl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c16-14(11-4-1-2-5-11)15-8-13(9-15)20(17,18)10-12-6-3-7-19-12/h3,6-7,11,13H,1-2,4-5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDAESYQMYTHPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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